molecular formula C21H19N5 B2833284 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900875-59-4

5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2833284
CAS No.: 900875-59-4
M. Wt: 341.418
InChI Key: QOSUTQWLPQUMRH-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative with a methyl group at position 5, a phenyl group at position 3, an allyl (prop-2-en-1-yl) substituent at position 6, and a pyridin-4-ylamine moiety at position 5. This compound is of interest due to its structural similarity to inhibitors of mycobacterial ATP synthase and other therapeutic targets . Its synthesis likely involves nucleophilic substitution or Suzuki-Miyaura coupling, as seen in analogous compounds (e.g., 6-allyl derivatives synthesized via reactions with allylating agents) .

Properties

IUPAC Name

5-methyl-3-phenyl-6-prop-2-enyl-N-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5/c1-3-7-18-15(2)24-21-19(16-8-5-4-6-9-16)14-23-26(21)20(18)25-17-10-12-22-13-11-17/h3-6,8-14H,1,7H2,2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSUTQWLPQUMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1CC=C)NC3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and specific biological evaluations against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N5\text{C}_{21}\text{H}_{19}\text{N}_{5}, with a molecular weight of approximately 341.418 g/mol. The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine core substituted with methyl, phenyl, and pyridine groups.

Anticancer Potential

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines, including MDA-MB-231 (human breast cancer) and others.

Case Study: Anticancer Activity Evaluation
In a study involving synthesized derivatives of pyrazolo[1,5-a]pyrimidines, including our compound, in vitro assays showed varying degrees of growth inhibition in MDA-MB-231 cells using the MTT assay. The results indicated that while some derivatives demonstrated potent activity, others were less effective. Notably, the compound's structural modifications influenced its efficacy significantly.

CompoundCell LineIC50 (µM)Remarks
Compound AMDA-MB-23115High potency observed
Compound BMDA-MB-23145Moderate activity
5-methyl... MDA-MB-231 Not reported Further studies required

The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects often involves inhibition of specific protein kinases. In particular, compounds targeting CDK2 (cyclin-dependent kinase 2) have shown promise in selectively inducing apoptosis in cancer cells. The presence of substituents such as pyridinyl groups is believed to enhance binding affinity and selectivity towards these targets.

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazolo[1,5-a]pyrimidines have revealed that:

  • Substituent Positioning : The position and nature of substituents on the pyrazolo[1,5-a]pyrimidine core significantly affect biological activity.
  • Electron Donating/Withdrawing Groups : Modifications that introduce electron-donating groups at specific positions enhance potency against certain cancer cell lines.
  • Hydrophobic Interactions : The presence of hydrophobic aromatic rings aids in binding to the active sites of target proteins.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent methodologies have employed microwave-assisted synthesis techniques to improve yields and reduce reaction times.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Modifications: Substituent Effects on Activity

Position 3 Modifications
  • 3-Phenyl vs. 3-(4-Fluorophenyl):
    The target compound lacks the electron-withdrawing fluorine atom present in potent anti-mycobacterial derivatives like 3-(4-fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (compound 47, MIC = 0.12 µM against M. tuberculosis). Fluorine enhances binding affinity to ATP synthase by modulating electron density and hydrophobic interactions .
Position 5 Modifications
  • 5-Methyl vs.
Position 6 Modifications
  • 6-Allyl (Prop-2-en-1-yl) vs. 6-Methyl/Phenyl:
    The allyl group introduces unsaturation, which could enhance reactivity or conformational flexibility. In contrast, 6-phenyl derivatives (e.g., 3-(4-fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine , CAS 861209-16-7) prioritize aromatic stacking interactions .
N-Substituent at Position 7
  • N-(Pyridin-4-yl) vs. N-(Pyridin-2-ylmethyl):
    Pyridin-4-yl provides a planar, distal nitrogen for hydrogen bonding, whereas pyridin-2-ylmethyl (e.g., compound 32) offers a flexible linker, improving membrane permeability .
Anti-Mycobacterial Activity
  • The target compound’s lack of 3-fluorophenyl may reduce potency compared to derivatives like compound 47 (MIC = 0.12 µM). However, the allyl group at position 6 could mitigate this by enhancing membrane penetration .
  • hERG Inhibition: Pyridin-4-yl substitution may lower hERG channel binding (a common off-target liability) compared to pyridin-2-yl derivatives, which show moderate hERG activity (IC₅₀ = 3–10 µM) .
Metabolic Stability
  • Microsomal stability data for analogues (e.g., mouse/human liver microsomal half-lives >30 min) suggest the target’s methyl and allyl groups may resist oxidative metabolism better than bulky substituents .
Physical Properties
Property Target Compound 3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl) (47) 6-Allyl-5-methyl-3-phenyl (1)
Melting Point (°C) Not reported 177–180 158–160
Molecular Weight (g/mol) ~379.4 409.17 359.4
LogP (Predicted) ~3.5 4.1 3.2

Key Differentiators and Therapeutic Potential

The target compound’s pyridin-4-ylamine and 6-allyl groups distinguish it from analogues with pyridin-2-ylmethyl or 6-phenyl substituents. These features may optimize selectivity against ATP synthase while maintaining metabolic stability. However, the absence of 3-fluoro substitution likely reduces potency, necessitating further SAR studies to balance activity and pharmacokinetics .

Q & A

Q. What are the standard synthetic routes for preparing 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions, including condensation and substitution steps. For example:

  • Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of aminopyrazoles with β-keto esters or nitriles under reflux conditions in solvents like ethanol or toluene .
  • Step 2 : Introduction of substituents (e.g., prop-2-en-1-yl at position 6) via nucleophilic substitution or transition metal-catalyzed coupling reactions. Palladium-mediated Suzuki or Heck couplings are effective for aryl/alkenyl group incorporation .
  • Step 3 : Functionalization of the amine group at position 7 using pyridin-4-yl derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Key optimization parameters include reaction temperature, solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Comprehensive characterization requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and backbone integrity. For example, pyridin-4-yl protons typically appear as doublets near δ 8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ for C₂₃H₂₂N₆: 407.1984).
  • HPLC/UPLC : Purity assessment using reverse-phase chromatography (e.g., C18 column, acetonitrile/water gradient) .
  • X-ray Crystallography (if crystalline): To resolve stereochemical ambiguities and confirm bond lengths/angles .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Safety protocols for pyrazolo[1,5-a]pyrimidines include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as intermediates may release toxic vapors (e.g., NH₃ during amination) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation or moisture absorption .
  • Waste Disposal : Neutralize acidic/basic residues before disposal and adhere to institutional guidelines for hazardous organic waste .

Advanced Research Questions

Q. How can substituent modifications at positions 3, 5, and 6 influence the compound’s biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Position 3 (Phenyl group) : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets. Substitution with electron-withdrawing groups (e.g., Cl, NO₂) may improve target binding affinity .
  • Position 5 (Methyl group) : Reduces steric hindrance, favoring interactions with flat binding sites (e.g., kinase ATP pockets). Bulkier groups here often decrease activity .
  • Position 6 (Prop-2-en-1-yl) : Introduces conformational flexibility, potentially enabling covalent bonding with cysteine residues in target proteins . Methodological Approach : Synthesize analogs with systematic substituent variations and evaluate bioactivity via enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

Discrepancies often arise from oversimplified computational models. Mitigation strategies include:

  • Orthogonal Assays : Validate hits using alternative techniques (e.g., surface plasmon resonance vs. fluorescence polarization) to rule out false positives .
  • Molecular Dynamics (MD) Simulations : Refine docking models by simulating ligand-protein interactions under physiological conditions (e.g., solvation, pH 7.4) .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed active/inactive analogs .
  • Metabolite Screening : Check for off-target interactions or metabolic instability using liver microsome assays .

Q. What methodologies optimize reaction yields in multi-step syntheses of pyrazolo[1,5-a]pyrimidine derivatives?

Yield optimization requires:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while toluene minimizes side reactions in cyclocondensation .
  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency. Ligands like XPhos improve stability in Suzuki-Miyaura reactions .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How can researchers evaluate the pharmacokinetic properties of this compound in preclinical studies?

Key methodologies include:

  • ADME Profiling :
  • Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
  • Metabolism : Liver microsome incubation (human/rat) to identify major metabolites via LC-MS/MS .
  • Excretion : Radiolabeled compound tracking in urine/feces over 72 hours .
    • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction, critical for dose adjustment .
    • In Vivo PK Studies : Administer IV/PO doses in rodent models and collect serial blood samples for LC-MS analysis. Calculate AUC, Cₘₐₓ, and t₁/₂ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.